molecular formula C11H15ClO B13712603 2-(tert-Butoxy)-5-chlorotoluene

2-(tert-Butoxy)-5-chlorotoluene

Cat. No.: B13712603
M. Wt: 198.69 g/mol
InChI Key: JTWXFSLSCWBUQU-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-5-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-5-chlorotoluene typically involves the reaction of 5-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-5-chlorotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-(tert-Butoxy)toluene.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 2-(tert-Butoxy)-5-chlorobenzaldehyde or 2-(tert-Butoxy)-5-chlorobenzophenone.

    Reduction: Formation of 2-(tert-Butoxy)toluene.

    Substitution: Formation of 2-(tert-Butoxy)-5-hydroxytoluene or 2-(tert-Butoxy)-5-aminotoluene.

Scientific Research Applications

2-(tert-Butoxy)-5-chlorotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-5-chlorotoluene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-2-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

JTWXFSLSCWBUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)(C)C

Origin of Product

United States

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